Malaoxon

stereoselective inhibition chiral toxicology neurotoxicology

Malaoxon (CAS 1634-78-2) is the active, oxygenated metabolite of the widely used organophosphorothioate insecticide malathion, responsible for its cholinergic toxicity through irreversible inhibition of acetylcholinesterase (AChE). Unlike its parent compound, malaoxon is a direct-acting AChE inhibitor and serves as a critical reference standard in neurotoxicology, pesticide metabolism studies, and analytical method development.

Molecular Formula C10H19O7PS
Molecular Weight 314.29 g/mol
CAS No. 1634-78-2
Cat. No. B1675925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalaoxon
CAS1634-78-2
SynonymsMalaoxon;  NCI-C08628;  NCI C08628;  NCIC08628;  DL-Malaoxon;  Liromat;  Malaoxan;  Malaoxon;  Malaoxone;  Malathion oxon;  Malathion-O-analog;  Maloxon;  Oxycarbophos;  Malathion impurity B
Molecular FormulaC10H19O7PS
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC
InChIInChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3
InChIKeyWSORODGWGUUOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5 to 10 mg/mL at 72 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Malaoxon CAS 1634-78-2: Essential Procurement Data for Acetylcholinesterase Inhibition Research


Malaoxon (CAS 1634-78-2) is the active, oxygenated metabolite of the widely used organophosphorothioate insecticide malathion, responsible for its cholinergic toxicity through irreversible inhibition of acetylcholinesterase (AChE) [1]. Unlike its parent compound, malaoxon is a direct-acting AChE inhibitor and serves as a critical reference standard in neurotoxicology, pesticide metabolism studies, and analytical method development [2].

Why Malaoxon CAS 1634-78-2 Cannot Be Interchanged with Other Organophosphate Oxons in Research


Despite sharing a common mechanism of AChE phosphorylation, organophosphate oxons exhibit profound, quantifiable differences in inhibitory potency, stereoselectivity, species sensitivity, and post-inhibitory aging kinetics. For example, paraoxon is 3.8 to 6.9 times more potent than malaoxon against bovine and rodent brain AChE in vitro [1]. Furthermore, malaoxon demonstrates a unique 8.6-fold stereospecific preference for its (R)-enantiomer [2], while its aging constant differs significantly from paraoxon [3]. These data-driven distinctions preclude generic substitution and mandate compound-specific selection for rigorous experimental design and accurate toxicological modeling.

Quantitative Differentiation Guide for Malaoxon CAS 1634-78-2 vs. Key Comparators


Malaoxon's 8.6-Fold Stereospecific Inhibition Potency Advantage Over Its (S)-Enantiomer

Malaoxon exhibits strong stereoselectivity in its inhibition of acetylcholinesterase. (R)-Malaoxon is an 8.6-fold more potent anti-cholinesterase than (S)-malaoxon, as determined by biomolecular reaction constants (ki) against rat brain AChE [1].

stereoselective inhibition chiral toxicology neurotoxicology

Malaoxon's 5.5-Fold Greater Acute Toxicity Than Parent Malathion in Aquatic Model

The acute toxicity of malaoxon is significantly higher than its parent compound, malathion. In a 96-hour exposure study with blue catfish (Ictalurus furcatus), the mean LC50 for malaoxon was 3.1 ppm, compared to 17.0 ppm for malathion [1].

aquatic toxicology environmental fate toxicity ranking

Malaoxon's 3.8- to 6.9-Fold Lower AChE Inhibition Potency Compared to Paraoxon

Malaoxon is a less potent inhibitor of acetylcholinesterase (AChE) than paraoxon. In a comparative in vitro study using brain AChE from both cows and rats, paraoxon was found to be 3.8 to 6.9 times more potent than malaoxon [1].

enzyme inhibition comparative toxicology neurotoxicology

Malaoxon Hydrolyzes >4 Times Faster Than Malathion at High pH

Malaoxon is significantly more susceptible to alkaline hydrolysis than its parent compound, malathion. Reported half-lives demonstrate that malaoxon degrades much faster at elevated pH: 32 days at pH 5 versus only 0.16 days at pH 9 [1], a difference of over 200-fold. A separate study confirms hydrolysis of malaoxon at high pH is over 4 times faster than that of malathion [2].

chemical stability hydrolysis kinetics environmental chemistry

Malaoxon Shows Minimal Differential Sensitivity Between dmAChE and eeAChE Biosensors Unlike Chlorpyrifos-Oxon

In amperometric biosensor applications, the sensitivity of acetylcholinesterase from Drosophila melanogaster (dmAChE) versus electric eel (eeAChE) varies by inhibitor. For chlorpyrifos-oxon, the detection limit using dmAChE was approximately 17 times lower (more sensitive) than with eeAChE. However, for malaoxon, this sensitivity difference was practically none [1].

biosensor enzyme inhibition analytical chemistry

Malaoxon Induces Caspase-Independent Cell Death Distinct from Paraoxon in Human Pulmonary Cells

While both paraoxon and malaoxon induce cytotoxicity in cultured human pulmonary cells, they do so via distinct mechanisms. Exposure to paraoxon induces caspase activation, a key mediator of apoptosis, and caspase inhibition protects against paraoxon-induced cell death. In contrast, malaoxon fails to induce caspase activation, and caspase inhibition does not protect against malaoxon-induced cell death [1].

cytotoxicity mechanism of action pulmonary toxicology

Validated Application Scenarios for Malaoxon CAS 1634-78-2 Based on Quantitative Evidence


Chiral Toxicology Studies: Defining Stereospecific OP Neurotoxicity

Utilize enantiopure (R)- and (S)-malaoxon to investigate stereospecific inhibition of acetylcholinesterase. The 8.6-fold difference in potency between enantiomers [1] makes this compound an essential reference for studies on chiral pesticide metabolism, environmental fate of chiral pollutants, and structure-activity relationships in OP toxicology.

Comparative Organophosphate Oxon Potency and Selectivity Profiling

Employ malaoxon as a lower-potency comparator to paraoxon and chlorpyrifos-oxon in AChE inhibition assays across species. Its 3.8- to 6.9-fold lower potency versus paraoxon in bovine/rodent brain AChE [1], coupled with its distinct species-specific selectivity profile , provides a quantifiable benchmark for cross-species toxicodynamic modeling and insecticide safety evaluations.

Mechanistic Pulmonary Cytotoxicity Studies of OP Exposure

Use malaoxon as a tool to differentiate between caspase-dependent and caspase-independent cell death pathways in human pulmonary epithelial cells. Its failure to induce caspase activation, in contrast to paraoxon [1], makes it a critical control and model compound for elucidating non-apoptotic mechanisms of OP-induced pulmonary injury.

Development of Specific Analytical Methods and Biosensors for OP Monitoring

Employ malaoxon for the validation of analytical methods and biosensors targeting organophosphate oxons. The finding that malaoxon does not exhibit differential sensitivity between dmAChE and eeAChE biosensors, unlike chlorpyrifos-oxon [1], underscores its utility in establishing baseline performance metrics and cross-validating detection platforms for environmental and food safety applications.

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